molecular formula C29H40N4O6 B606760 Z-Acp-leu-metyr-MA CAS No. 101470-42-2

Z-Acp-leu-metyr-MA

Cat. No. B606760
M. Wt: 540.661
InChI Key: CEZWBEWZEZTEHO-SDHOMARFSA-N
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Description

Z-Acp-leu-metyr-MA is a peptide or small molecule compound. Its name suggests that it consists of the following amino acid residues: Z (which typically represents a benzyloxycarbonyl group), Acp (acyl carrier protein), leu (leucine), metyr (methionine-tyrosine), and MA (an abbreviation for an unknown moiety). The compound likely exhibits biological activity, but further investigation is needed to understand its precise function.



Synthesis Analysis

The synthesis of Z-Acp-leu-metyr-MA involves sequential chemical reactions to assemble the constituent amino acids. Researchers may employ solid-phase peptide synthesis (SPPS) or solution-phase methods. Protecting groups (such as the Z group for the N-terminus) are used during synthesis to prevent unwanted side reactions. The final product is purified through chromatography or other techniques.



Molecular Structure Analysis

The molecular structure of Z-Acp-leu-metyr-MA can be elucidated using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods reveal bond connectivity, stereochemistry, and spatial arrangement of atoms within the compound.



Chemical Reactions Analysis

Z-Acp-leu-metyr-MA may participate in various chemical reactions. For instance:



  • Hydrolysis : Cleavage of the Z group or other protecting groups.

  • Peptide Bond Formation : Interaction with other amino acids to form longer peptides.

  • Oxidation/Reduction : Alteration of specific functional groups.

  • Conjugation : Attachment to other molecules (e.g., proteins, lipids).



Physical And Chemical Properties Analysis


  • Solubility : Investigate whether it dissolves in water, organic solvents, or both.

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under various conditions (pH, temperature, light).

  • UV-Vis Absorption : Examine its absorption spectrum.


Scientific Research Applications

Enzyme Inhibition and Hypertension Research

  • The study of angiotensin I-converting enzyme (ACE) inhibitors is significant in hypertension research. A peptide similar in structure to part of “Z-Acp-leu-metyr-MA” showed inhibitory activity against ACE, which is crucial for understanding hypertension and developing treatments (Maruyama et al., 1987).

Nanotechnology and Biomedical Applications

  • Nanotechnology research, particularly involving Zinc Oxide (ZnO) nanostructures, is prominent in biomedical applications. These nanostructures have potential uses in nanoscale sensors and actuators, which are relevant in creating new biomedical devices and treatments (Gao et al., 2007).

Analytical Chemistry in Legal Medicine

  • Analytical methods in legal medicine, such as LC-MS/MS for substance detection, are crucial in identifying and quantifying various compounds. This research area is relevant for forensic applications and understanding the metabolic pathways of different substances (Nilsson et al., 2015).

Genetic Engineering and Gene Editing

  • Genetic engineering techniques, including the use of zinc finger nucleases (ZFNs), are pivotal in gene editing and understanding biological systems. This area of research is significant in addressing congenital diseases and ethical considerations in gene editing (Palpant & Dudzinski, 2013).

Dental Materials Research

  • The development of dental composites using amorphous calcium phosphates (ACPs) is notable in materials science. This research focuses on enhancing the mechanical strength and remineralization potential of dental materials (Škrtić et al., 2004).

DNA Structure and Biology

  • Studies on Z-DNA, a left-handed DNA duplex, contribute significantly to our understanding of genetic regulation and expression. Research in this area explores the conditions and mechanisms that stabilize Z-DNA and its biological roles (Zhang et al., 2019).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Allergenicity : Investigate potential allergic reactions.

  • Environmental Impact : Assess its impact on ecosystems.


Future Directions


  • Biological Activity : Investigate its role in cellular processes.

  • Drug Development : Explore its potential as a therapeutic agent.

  • Structural Modifications : Design analogs for improved properties.

  • Clinical Trials : If promising, move toward clinical evaluation.


Remember that this analysis is based on existing knowledge, and further research may provide additional insights. For a more detailed understanding, consult relevant scientific literature1.


properties

IUPAC Name

2-[[1-[[3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZWBEWZEZTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Acp-leu-metyr-MA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.